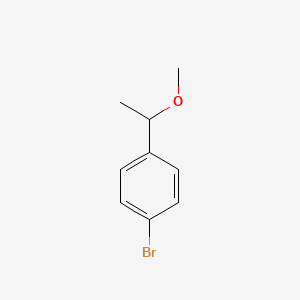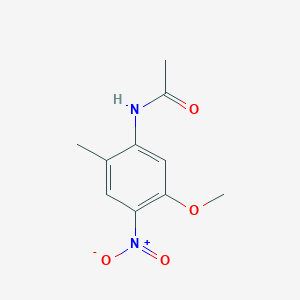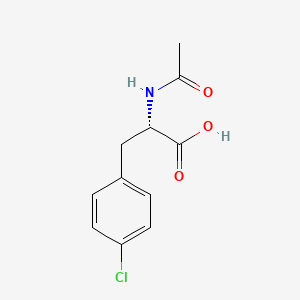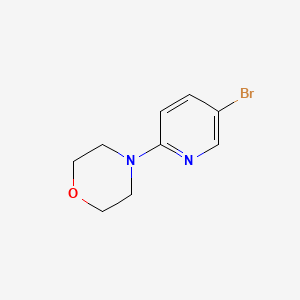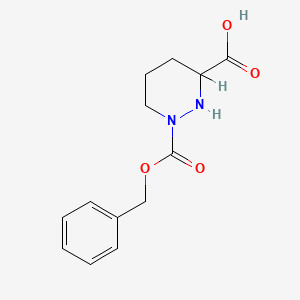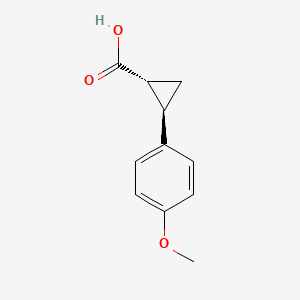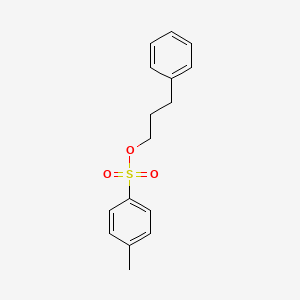
3-Phenylpropyl 4-methylbenzenesulfonate
Descripción general
Descripción
The compound of interest, 3-Phenylpropyl 4-methylbenzenesulfonate, is a derivative of benzenesulfonate, which is a common moiety in various chemical compounds. Benzenesulfonates are known for their diverse applications in the synthesis of pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss various benzenesulfonate derivatives and their synthesis, structure, and potential applications, which can provide insights into the characteristics of 3-Phenylpropyl 4-methylbenzenesulfonate.
Synthesis Analysis
The synthesis of benzenesulfonate derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65% . Similarly, the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] involved Friedel-Crafts acylation, reduction, and sulfonation steps . These methods indicate that the synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate could also involve a multi-step reaction sequence, potentially starting from a phenylpropyl precursor and introducing the 4-methylbenzenesulfonate group through sulfonation.
Molecular Structure Analysis
The molecular structure of benzenesulfonate derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate was determined to be monoclinic with a space group of P2(1)/n . The structure of tetraphenylantimony 4-methylbenzenesulfonate revealed a distorted trigonal-bipyramidal coordination . These findings suggest that the molecular structure of 3-Phenylpropyl 4-methylbenzenesulfonate would likely be characterized by similar techniques to determine its conformation and stereochemistry.
Chemical Reactions Analysis
Benzenesulfonate derivatives participate in various chemical reactions, often as intermediates or catalysts. For instance, a 4-methylbenzenesulfonic acid-based ionic liquid supported on silica gel was used as a heterogeneous catalyst for the Fischer indole synthesis . The reactivity of benzenesulfonate derivatives can be influenced by the presence of substituents, as seen in the structure-activity relationship study of arylsulfonamide analogs . Therefore, the chemical reactivity of 3-Phenylpropyl 4-methylbenzenesulfonate would be expected to be influenced by the phenylpropyl group, potentially affecting its behavior in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonate derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The poor water solubility of a novel small molecule HIF-1 pathway inhibitor highlighted the need for formulation or chemical modification for therapeutic use . The electrochemical behavior of divalent metal 4-methylbenzenesulfonate complexes was studied, indicating the potential for such compounds in electrochemical applications . These insights suggest that the physical and chemical properties of 3-Phenylpropyl 4-methylbenzenesulfonate would need to be thoroughly investigated to determine its suitability for various applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-Phenylpropyl 4-methylbenzenesulfonate is synthesized through multi-step procedures with yields and structural determinations done using techniques like NMR, HRMS, and IR (Pan et al., 2020).
Catalytic Applications
- This compound has been utilized in catalytic processes, such as in the Fischer Indole Synthesis, where it acts as a heterogeneous catalyst for the synthesis of indoles via the one-pot Fischer reaction (Hu et al., 2016).
Antioxidant and Corrosion Inhibitor
- 3-Phenylpropyl 4-methylbenzenesulfonate derivatives have shown high antioxidant activity and effectiveness as corrosion inhibitors for lubricating oils, demonstrating their potential in industrial applications (Habib et al., 2014).
- Additionally, its derivatives have been investigated for their inhibitory action on metal corrosion in acidic media, revealing strong inhibitory properties and following Langmuir adsorption models (Ehsani et al., 2015).
Materials Science and Molecular Studies
- In materials science, the compound has been studied for its interactions in solid-state structures, focusing on noncovalent interactions like hydrogen bonding and π-π stacking, which are crucial in understanding material properties (Andleeb et al., 2018).
- Research in organic materials has led to the synthesis of π-conjugated compounds using 3-Phenylpropyl 4-methylbenzenesulfonate derivatives, contributing to the development of new materials with specific optical properties (Antony et al., 2019).
Medicinal Chemistry
- It's involved in the synthesis of compounds with potential antibacterial properties, indicating its role in the development of new pharmaceutical agents (Abbasi et al., 2015).
Safety and Hazards
3-Phenylpropyl 4-methylbenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and skin sensitizer (Category 1). It can cause skin irritation, allergic skin reactions, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that the compound has a monomolecular structure and it’s also known as benzyl 3-phenylpropionate . The benzyl esters are recycled to the reaction mixture when they are hydrolyzed by base, and the halides react with nucleophiles such as amines or alcohols to form products .
Pharmacokinetics
Its molecular weight is 29038 , which may influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenylpropyl 4-methylbenzenesulfonate. For instance, it should be stored in a sealed container in a dry environment at 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also affect its stability and efficacy.
Propiedades
IUPAC Name |
3-phenylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNYXPTUOOGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451036 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropyl 4-methylbenzenesulfonate | |
CAS RN |
3742-75-4 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



